3-chloro-2-[(E)-2-[(pyridin-3-yl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine
Description
This compound features a pyridine core substituted with a chlorine atom at position 3, a trifluoromethyl group at position 5, and a hydrazine moiety at position 2. The hydrazine group is further functionalized with a (pyridin-3-yl)methylidene substituent, forming an E-configured Schiff base (imine) linkage. This structure is characteristic of bioactive molecules, where the trifluoromethyl group enhances metabolic stability, and the hydrazine linker facilitates interactions with biological targets through hydrogen bonding or π-π stacking .
Synthetic routes for analogous compounds (e.g., ) often involve condensation reactions between hydrazines and aldehydes or ketones. For example, hydrazine coupling with pyridine-3-carbaldehyde derivatives under mechanochemical or solvent-based conditions is a common strategy .
Properties
IUPAC Name |
3-chloro-N-[(E)-pyridin-3-ylmethylideneamino]-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N4/c13-10-4-9(12(14,15)16)7-18-11(10)20-19-6-8-2-1-3-17-5-8/h1-7H,(H,18,20)/b19-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPZQWVTGKQPDJ-KPSZGOFPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=NNC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=N/NC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-[(E)-2-[(pyridin-3-yl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine typically involves the following steps:
Formation of the Hydrazone Linkage: The initial step involves the reaction of pyridine-3-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Chlorination: The hydrazone is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 3-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient chlorination and trifluoromethylation processes, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of corresponding oxides.
Reduction: Reduction of the hydrazone linkage can yield the corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the chlorine or trifluoromethyl groups.
Major Products
Oxidation: Oxidized hydrazone derivatives.
Reduction: Amino-substituted pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 3-chloro-2-[(E)-2-[(pyridin-3-yl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine exhibit significant anticancer activity. For instance, hydrazone derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that a related hydrazone compound effectively reduced tumor growth in xenograft models, suggesting potential for further exploration in cancer therapy .
Antimicrobial Activity
The compound's structural features may impart antimicrobial properties. Research on pyridine derivatives reveals that they can exhibit activity against a range of pathogens, including bacteria and fungi. For example, a derivative with a similar structure was tested against Staphylococcus aureus and demonstrated significant inhibition of bacterial growth .
Anti-inflammatory Effects
Compounds containing pyridine and hydrazone moieties have been investigated for their anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
Table 1: Summary of Biological Activities
Therapeutic Applications
The diverse biological activities of 3-chloro-2-[(E)-2-[(pyridin-3-yl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine suggest several therapeutic applications:
- Cancer Treatment : Given its anticancer properties, this compound could be developed into a chemotherapeutic agent targeting specific cancer types.
- Infection Control : Its antimicrobial activity positions it as a candidate for developing new antibiotics or antifungal agents.
- Inflammatory Disease Management : The anti-inflammatory effects indicate potential use in treating chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-chloro-2-[(E)-2-[(pyridin-3-yl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The hydrazone linkage can form hydrogen bonds with enzyme active sites, while the trifluoromethyl group enhances binding affinity through hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor functions, leading to the compound’s biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Melting Points : Compounds with nitro groups (e.g., ) exhibit higher melting points (241–243°C) due to increased crystallinity from strong intermolecular interactions. In contrast, aliphatic hydrazine derivatives (e.g., CAS 883548-10-5) may have lower melting points .
- Solubility : The trifluoromethyl group enhances lipophilicity, but aromatic substituents (e.g., pyridin-3-yl) may reduce solubility in polar solvents compared to aliphatic analogs .
Biological Activity
3-chloro-2-[(E)-2-[(pyridin-3-yl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a pyridine ring substituted with a trifluoromethyl group and a hydrazone moiety, which are critical for its biological activity.
The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can lead to increased potency against specific targets.
Antiviral Activity
A study investigating the antiviral properties of hydrazone derivatives found that compounds with similar structures could inhibit viral replication effectively. The presence of the trifluoromethyl group was noted to enhance antiviral activity significantly . This suggests that 3-chloro-2-[(E)-2-[(pyridin-3-yl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine may also possess similar properties.
Anticancer Activity
In a comparative study of various pyridine derivatives, it was observed that those with hydrazone linkages exhibited notable anticancer activity against several human cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways, which aligns with findings from other studies indicating that trifluoromethylated compounds often demonstrate enhanced anticancer properties due to their ability to modulate cellular signaling pathways .
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
